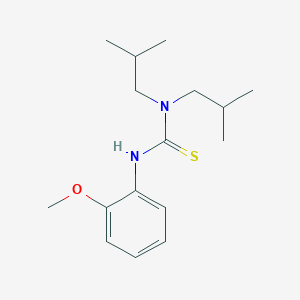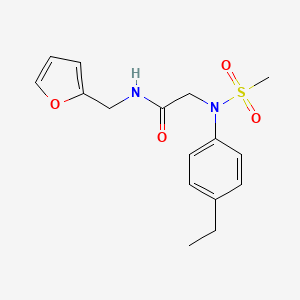![molecular formula C15H16N2O5 B5883574 N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)
N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide, also known as DMF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. DMF belongs to the class of furohydrazides, which are known for their anti-inflammatory and anticancer activities.
Mecanismo De Acción
The exact mechanism of action of N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the immune system and reducing oxidative stress. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the induction of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is responsible for the induction of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to increase the levels of glutathione, a potent antioxidant, and reduce the levels of reactive oxygen species (ROS). This compound has been shown to modulate the immune system by reducing the levels of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has been extensively studied in various animal models and in vitro systems, which makes it a well-established compound for research purposes. However, this compound also has some limitations. It is a relatively new compound and its long-term effects are not fully understood. This compound has also been shown to have some toxic effects at high doses.
Direcciones Futuras
There are several future directions for the research on N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide. One direction is to investigate its potential therapeutic properties in various human diseases. This compound has shown promising results in animal models of diseases such as multiple sclerosis, Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to determine its efficacy and safety in human trials. Another direction is to investigate the mechanism of action of this compound in more detail. Understanding the exact mechanism of action of this compound will help in the development of more specific and effective therapies. Finally, it is important to investigate the long-term effects of this compound on human health.
Métodos De Síntesis
N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide can be synthesized by the reaction of 3,4-dimethoxybenzoyl chloride with furoic hydrazide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield of this compound is high. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. This compound has been tested in various animal models of diseases such as multiple sclerosis, Alzheimer's disease, Parkinson's disease, and cancer. This compound has also been tested in vitro for its ability to modulate the immune system and inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N'-[2-(3,4-dimethoxyphenyl)acetyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-20-11-6-5-10(8-13(11)21-2)9-14(18)16-17-15(19)12-4-3-7-22-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBCQXCSRDZGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)

![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5883503.png)

![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)

![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)




![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)